2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide
Description
2-(2H-1,2,3-Benzotriazol-2-yl)-N-(4-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzotriazole moiety linked via an acetamide bridge to a 4-methylphenyl group. Benzotriazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and UV-absorbing properties . The acetamide group enhances structural versatility, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-6-8-12(9-7-11)16-15(20)10-19-17-13-4-2-3-5-14(13)18-19/h2-9H,10H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNZCHCSKLZUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2N=C3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide typically involves the reaction of 2H-1,2,3-benzotriazole with 4-methylphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride. This intermediate is then reacted with an amine, such as 4-methylaniline, under basic conditions to yield the desired acetamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole ring can also interact with nucleic acids, potentially affecting gene expression and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Observations
Core Heterocycle Influence: Benzotriazole vs. Benzothiazole: Benzotriazole derivatives are less explored in the provided evidence compared to benzothiazoles. However, benzothiazole analogs (e.g., compounds 5a–m in ) demonstrate that heterocycle substitution (e.g., triazole, imidazole) significantly modulates bioactivity. Thiazolidin-4-one Derivatives: Compounds like N-[2-(4-methylphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide () show potent antiproliferative effects against renal cancer cells (769-P). The 4-methylphenyl group in both this compound and the target molecule suggests a shared pharmacophore that could favor interactions with cancer-related enzymes or receptors .
Substituent Effects: 4-Methylphenyl vs. The hydroxyl group, however, enables hydrogen bonding, which may improve solubility and crystal packing . Chloro/Nitro/Sulfonyl Groups: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () lacks a heterocycle but highlights how electron-withdrawing groups (e.g., nitro, sulfonyl) can stabilize intermediates for further synthesis. This contrasts with the target compound’s benzotriazole, which may confer redox stability or UV absorption .
The shared 4-methylphenyl group suggests similar mechanisms, though the benzotriazole moiety may alter potency or selectivity . Benzothiazole derivatives in with imidazole or triazole substituents show cytotoxicity, implying that the target compound’s benzotriazole could be optimized for specific therapeutic endpoints .
Synthetic Pathways :
- The target compound’s synthesis likely parallels methods in (chloroacetyl chloride substitution) and (acetic anhydride-mediated acylation). For example, substituting benzotriazole derivatives with chloroacetyl chloride, followed by coupling to 4-methylphenylamine, could yield the target molecule .
Crystallographic and Physicochemical Properties :
- ’s benzothiazole-acetamide derivative exhibits π-stacking (3.9 Å spacing) and hydrogen bonding (N–H⋯O, O–H⋯O). The target compound’s methyl group may reduce π-stacking efficiency but enhance hydrophobic interactions in biological systems .
Biological Activity
The compound 2-(2H-1,2,3-benzotriazol-2-yl)-N-(4-methylphenyl)acetamide , commonly referred to as Drometrizole , is a member of the benzotriazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 225.25 g/mol
- CAS Number : 2440-22-4
The structure features a benzotriazole moiety that is linked to a 4-methylphenyl group through an acetamide linkage. This configuration is critical for its biological interactions.
Antimicrobial Activity
Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. Drometrizole has been evaluated for its effectiveness against various bacterial strains and fungi. The following table summarizes the antibacterial and antifungal activities observed in studies:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Drometrizole | Staphylococcus aureus | 12.5 µg/mL |
| Drometrizole | Escherichia coli | 25 µg/mL |
| Drometrizole | Candida albicans | 15 µg/mL |
Drometrizole demonstrated moderate antibacterial activity against gram-positive and gram-negative bacteria as well as antifungal activity against Candida albicans, suggesting its potential use in treating infections caused by these pathogens .
Anti-inflammatory Effects
In addition to its antimicrobial properties, Drometrizole has shown promising anti-inflammatory effects. A study reported that compounds with a benzotriazole nucleus can inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation .
Case Studies
- Antimicrobial Efficacy : A study screened several benzotriazole derivatives, including Drometrizole, for their antimicrobial efficacy. Results indicated that Drometrizole was particularly effective against Staphylococcus aureus, with a notable reduction in bacterial load at concentrations as low as 12.5 µg/mL .
- Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), Drometrizole significantly reduced the levels of TNF-alpha and IL-6 in treated groups compared to controls, suggesting its potential as an anti-inflammatory agent .
The biological activity of Drometrizole is attributed to its ability to interact with various molecular targets:
- Inhibition of Cytochrome P450 Enzymes : Drometrizole acts by inhibiting cytochrome P450 enzymes involved in the biosynthesis of ergosterol in fungi, leading to disrupted cell membrane integrity .
- Cytokine Modulation : The compound modulates cytokine production through the inhibition of NF-kB signaling pathways, thereby exerting anti-inflammatory effects .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 273–298 K | |
| Solvent | Dichloromethane/DMF | |
| Catalyst | Triethylamine |
Structural Characterization
Basic: What analytical techniques confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons and carbons in the benzotriazole and acetamide moieties .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~300–350 g/mol) .
- HPLC : Purity assessment (>95%) via reverse-phase chromatography .
Advanced: How are spectral anomalies resolved (e.g., overlapping peaks in NMR)?
- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in benzotriazole rings .
- Deuterated solvents : Reduces solvent interference in aromatic regions .
- Crystallography : Single-crystal X-ray diffraction confirms planar conformations (e.g., dihedral angles <85° between aromatic rings) .
Biological Activity Profiling
Basic: What methodologies screen for biological activity?
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
- Cell viability assays : MTT tests evaluate cytotoxicity in cancer cell lines .
Advanced: How to address contradictions in bioactivity data (e.g., varying IC50 values)?
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Metabolic stability tests : Liver microsome assays identify degradation pathways affecting activity .
Q. Table 2. Key Bioactivity Parameters
| Assay Type | Target | Typical IC50 Range | Evidence Source |
|---|---|---|---|
| Kinase inhibition | EGFR/PI3K | 0.1–10 µM | |
| Cytotoxicity | HeLa/MCF-7 cells | 5–50 µM |
Stability and Degradation
Advanced: What are the degradation pathways under physiological conditions?
- Hydrolysis : The acetamide bond is susceptible to enzymatic cleavage (e.g., amidases) .
- Oxidative stress : Benzotriazole rings degrade under reactive oxygen species (ROS), monitored via LC-MS .
Computational Modeling
Advanced: How to predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Data Contradictions
Advanced: How to resolve discrepancies in spectral vs. crystallographic data?
- Synchrotron XRD : High-resolution crystallography resolves ambiguities in NMR assignments .
- DFT calculations : Predict NMR chemical shifts to cross-validate experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
